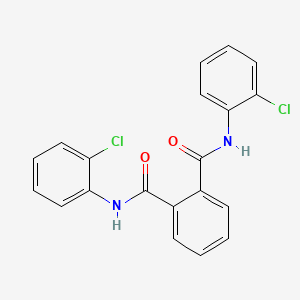![molecular formula C27H29N3O2S2 B12128688 (5Z)-5-({3-[2-methyl-4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-propyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12128688.png)
(5Z)-5-({3-[2-methyl-4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-propyl-2-thioxo-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5Z)-5-({3-[2-metil-4-(2-metilpropoxi)fenil]-1-fenil-1H-pirazola-4-il}metilideno)-3-propil-2-tioxo-1,3-tiazolidin-4-ona es un compuesto orgánico complejo con posibles aplicaciones en diversos campos como la química, la biología, la medicina y la industria. Este compuesto presenta una estructura única que incluye un anillo de pirazol, un anillo de tiazolidinona y varios sustituyentes que contribuyen a sus propiedades químicas y reactividad.
Métodos De Preparación
Rutas de síntesis y condiciones de reacción
La síntesis de (5Z)-5-({3-[2-metil-4-(2-metilpropoxi)fenil]-1-fenil-1H-pirazola-4-il}metilideno)-3-propil-2-tioxo-1,3-tiazolidin-4-ona típicamente implica reacciones orgánicas de varios pasos. Una ruta sintética común incluye los siguientes pasos:
Formación del anillo de pirazol: El anillo de pirazol se puede sintetizar mediante la reacción de hidracina con un compuesto carbonílico α,β-insaturado.
Reacciones de sustitución:
Formación del anillo de tiazolidinona: El anillo de tiazolidinona se puede sintetizar haciendo reaccionar un derivado de tiourea con una α-halocetona adecuada.
Reacción de acoplamiento final: El paso final implica el acoplamiento del derivado de pirazol con el derivado de tiazolidinona en condiciones básicas para formar el compuesto deseado.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar la optimización de la ruta sintética anterior para mejorar el rendimiento y la pureza. Esto puede incluir el uso de catalizadores, temperaturas de reacción optimizadas y técnicas de purificación como la recristalización o la cromatografía.
Análisis De Reacciones Químicas
Tipos de reacciones
(5Z)-5-({3-[2-metil-4-(2-metilpropoxi)fenil]-1-fenil-1H-pirazola-4-il}metilideno)-3-propil-2-tioxo-1,3-tiazolidin-4-ona puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar sulfóxidos o sulfonas.
Reducción: Las reacciones de reducción pueden convertir el grupo tioxo en un tiol o un tioéter.
Sustitución: Las reacciones de sustitución electrófila o nucleófila pueden introducir nuevos grupos funcionales en los anillos aromáticos o en el anillo de pirazol.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno (H₂O₂) y ácido m-cloroperbenzoico (m-CPBA).
Reducción: Se pueden utilizar agentes reductores como hidruro de aluminio y litio (LiAlH₄) o borohidruro de sodio (NaBH₄).
Sustitución: Se pueden utilizar reactivos como halógenos (por ejemplo, bromo, cloro) o nucleófilos (por ejemplo, aminas, alcoholes) en condiciones apropiadas.
Productos principales
Productos de oxidación: Sulfóxidos y sulfonas.
Productos de reducción: Tioles y tioéteres.
Productos de sustitución: Varios derivados sustituidos dependiendo de los reactivos utilizados.
Aplicaciones Científicas De Investigación
(5Z)-5-({3-[2-metil-4-(2-metilpropoxi)fenil]-1-fenil-1H-pirazola-4-il}metilideno)-3-propil-2-tioxo-1,3-tiazolidin-4-ona tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Investigado por sus posibles actividades biológicas, como las propiedades antimicrobianas, antiinflamatorias y anticancerígenas.
Medicina: Explorado como un posible agente terapéutico para diversas enfermedades debido a su estructura única y reactividad.
Industria: Utilizado en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de (5Z)-5-({3-[2-metil-4-(2-metilpropoxi)fenil]-1-fenil-1H-pirazola-4-il}metilideno)-3-propil-2-tioxo-1,3-tiazolidin-4-ona implica su interacción con objetivos moleculares y vías específicas. El compuesto puede ejercer sus efectos a través de:
Unión a enzimas: Inhibición o activación de enzimas específicas involucradas en procesos biológicos.
Modulación de la actividad del receptor: Interacción con receptores celulares para influir en las vías de transducción de señales.
Alteración de la expresión génica: Afecta la expresión de genes relacionados con su actividad biológica.
Comparación Con Compuestos Similares
Compuestos similares
(5Z)-5-({3-[2-metil-4-(2-metilpropoxi)fenil]-1-fenil-1H-pirazola-4-il}metilideno)-3-propil-2-tioxo-1,3-tiazolidin-4-ona: Único debido a sus sustituyentes específicos y estructura de anillo.
Otros derivados de tiazolidinona: Compuestos con anillos de tiazolidinona similares pero diferentes sustituyentes.
Derivados de pirazol: Compuestos con anillos de pirazol y sustituyentes variables.
Unicidad
La singularidad de (5Z)-5-({3-[2-metil-4-(2-metilpropoxi)fenil]-1-fenil-1H-pirazola-4-il}metilideno)-3-propil-2-tioxo-1,3-tiazolidin-4-ona radica en su combinación de un anillo de pirazol y un anillo de tiazolidinona, junto con sustituyentes específicos que confieren propiedades químicas y biológicas distintas.
Propiedades
Fórmula molecular |
C27H29N3O2S2 |
|---|---|
Peso molecular |
491.7 g/mol |
Nombre IUPAC |
(5Z)-5-[[3-[2-methyl-4-(2-methylpropoxy)phenyl]-1-phenylpyrazol-4-yl]methylidene]-3-propyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C27H29N3O2S2/c1-5-13-29-26(31)24(34-27(29)33)15-20-16-30(21-9-7-6-8-10-21)28-25(20)23-12-11-22(14-19(23)4)32-17-18(2)3/h6-12,14-16,18H,5,13,17H2,1-4H3/b24-15- |
Clave InChI |
CNELWORXUSLMCX-IWIPYMOSSA-N |
SMILES isomérico |
CCCN1C(=O)/C(=C/C2=CN(N=C2C3=C(C=C(C=C3)OCC(C)C)C)C4=CC=CC=C4)/SC1=S |
SMILES canónico |
CCCN1C(=O)C(=CC2=CN(N=C2C3=C(C=C(C=C3)OCC(C)C)C)C4=CC=CC=C4)SC1=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(2-Furylmethyl)amino]-6-methyl-1,2,4-triazin-5-ol](/img/structure/B12128605.png)
![N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3,5-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B12128612.png)
![2'-(4-Methoxyphenyl)-1',10b'-dihydrospiro[cyclopentane-1,5'-pyrazolo[1,5-c][1,3]benzoxazine]](/img/structure/B12128617.png)
![Ethyl 4-{5',10',12'-trioxo-4',8'-dithia-6',11'-diazaspiro[cyclohexane-1,2'-tricyclo[7.3.0.0^{3,7}]dodecan]-3'(7')-en-11'-yl}benzoate](/img/structure/B12128624.png)
![2-[4-amino-5-(2-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-[2-(methylethyl)phen yl]acetamide](/img/structure/B12128630.png)

![N-{2-[(2E)-2-(3-ethoxy-4-hydroxybenzylidene)hydrazinyl]-4-(4-methylphenyl)-1,3-thiazol-5-yl}acetamide](/img/structure/B12128644.png)
![5-[4-(benzyloxy)phenyl]-1-[3-(dimethylamino)propyl]-4-(furan-2-carbonyl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B12128649.png)

![1-(2-ethoxyphenyl)-3-(4-fluorobenzenesulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B12128662.png)
![1-[3-(Diethylamino)propyl]-5-(2,5-dimethoxyphenyl)-4-[(2,4-dimethyl(1,3-thiazo l-5-yl))carbonyl]-3-hydroxy-3-pyrrolin-2-one](/img/structure/B12128671.png)
![N-(4-chlorophenyl)-2-(6a-methyl-10-oxo(7H,11bH-1,3-thiazolino[5',4'-6,5]thiino [3,4-c]chroman-9-yl))acetamide](/img/structure/B12128675.png)

![Methyl 2-bromo-2-methyl-3-[3-(trifluoromethyl)phenyl]propanoate](/img/structure/B12128689.png)
